molecular formula C14H21N3O2 B14659275 Glycinamide, N,N-diethylglycyl-N-phenyl- CAS No. 50333-28-3

Glycinamide, N,N-diethylglycyl-N-phenyl-

Cat. No.: B14659275
CAS No.: 50333-28-3
M. Wt: 263.34 g/mol
InChI Key: DJXJKRSQNLTKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycinamide, N,N-diethylglycyl-N-phenyl- is an organic compound that belongs to the class of carboximidic acids It is a derivative of glycine, an amino acid, and is characterized by its unique structure, which includes a phenyl group and diethylglycyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N,N-diethylglycyl-N-phenyl- typically involves the reaction of glycine derivatives with appropriate reagents. One common method is the reaction of glycine esters with ammonia, which results in the formation of amino acid amides . The reaction conditions often include the use of solvents such as water or alcohols, and the process may be catalyzed by acids or bases to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of Glycinamide, N,N-diethylglycyl-N-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N,N-diethylglycyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

Glycinamide, N,N-diethylglycyl-N-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycinamide, N,N-diethylglycyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for transition metals, forming complexes that can catalyze various chemical reactions . Additionally, its buffering properties make it useful in maintaining pH levels in biological systems, thereby influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glycinamide, N,N-diethylglycyl-N-phenyl- include:

Uniqueness

Glycinamide, N,N-diethylglycyl-N-phenyl- is unique due to its specific structure, which includes both a phenyl group and diethylglycyl moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its buffering properties further enhance its versatility and utility in scientific research and industrial applications.

Properties

CAS No.

50333-28-3

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-anilino-N-[2-(diethylamino)acetyl]acetamide

InChI

InChI=1S/C14H21N3O2/c1-3-17(4-2)11-14(19)16-13(18)10-15-12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3,(H,16,18,19)

InChI Key

DJXJKRSQNLTKHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(=O)CNC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.